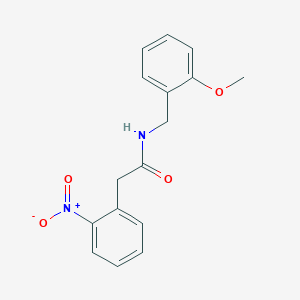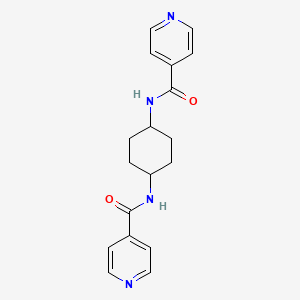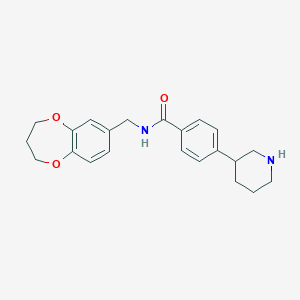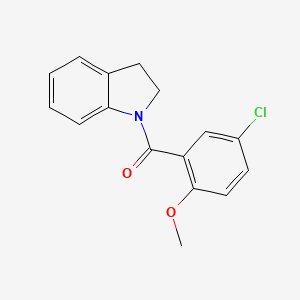
1-(5-chloro-2-methoxybenzoyl)indoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of 1-(5-chloro-2-methoxybenzoyl)indoline derivatives often involves strategic functionalization of the indoline nucleus. For example, the synthesis of related compounds typically includes modifications at positions C-4 to C-7 with various moieties, including chloro, methyl, or methoxy groups. These modifications aim to explore the biological activity of these compounds, particularly their antiproliferative properties by targeting tubulin at the colchicine binding site, leading to apoptotic cell death (Romagnoli et al., 2008).
Molecular Structure Analysis
The molecular structure of 1-(5-chloro-2-methoxybenzoyl)indoline derivatives can be complex, with bond distances and angles indicating steric strain between substituent groups and the indole moiety. This steric strain affects the molecule's reactivity and interaction with biological targets. The orientation of substituent groups, relative to the indole ring, plays a crucial role in the compound's biological activity and interaction with cellular targets (Loll et al., 1996).
Chemical Reactions and Properties
Chemical reactions involving 1-(5-chloro-2-methoxybenzoyl)indoline derivatives often aim to modify the molecule to enhance its biological activity or alter its physical properties. The introduction of methoxy groups and the manipulation of the indoline nucleus are common strategies used to synthesize derivatives with specific properties, such as antivascular activity or tubulin polymerization inhibition (Ty et al., 2008).
properties
IUPAC Name |
(5-chloro-2-methoxyphenyl)-(2,3-dihydroindol-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClNO2/c1-20-15-7-6-12(17)10-13(15)16(19)18-9-8-11-4-2-3-5-14(11)18/h2-7,10H,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYTIXJUXRHTARL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)N2CCC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(2,4-dichlorophenoxy)acetyl]-2-methyl-1,4-oxazepane](/img/structure/B5662177.png)
![3,5-dichloro-N-[(3-ethyl-5-isoxazolyl)methyl]-N,4-dimethylbenzamide](/img/structure/B5662179.png)
![5-[(2-ethyl-5-pyrimidinyl)carbonyl]-10-methoxy-3,4,5,6-tetrahydro-2H-1,5-benzoxazocine](/img/structure/B5662188.png)
![N-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]pyrrolidine-1-carboxamide](/img/structure/B5662191.png)

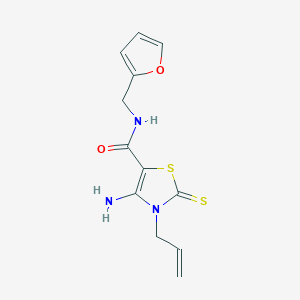
![methyl 2-{[(3-nitro-1H-1,2,4-triazol-1-yl)acetyl]amino}benzoate](/img/structure/B5662213.png)

![1-{4-hydroxy-2-methyl-3-[(4-methyl-1-piperidinyl)methyl]-6-quinolinyl}ethanone](/img/structure/B5662226.png)
![N,N-dimethyl-2-({[(2-propyl-1,3-thiazol-4-yl)carbonyl]amino}methyl)-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxamide](/img/structure/B5662237.png)
![2-(3-methoxypropyl)-8-[(7-methyl-1-benzofuran-2-yl)carbonyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5662242.png)
